Glycopyrrolate Impurity I is a chemical compound associated with glycopyrrolate, an anticholinergic medication primarily used to treat gastrointestinal disorders and to reduce salivation during surgery. Glycopyrrolate Impurity I is characterized by its molecular formula and is known to consist of a mixture of diastereomers, specifically the RR and SS isomers. This impurity arises during the synthesis of glycopyrrolate and can affect the purity and efficacy of pharmaceutical formulations .
Since Glycopyrrolate Impurity I is not the intended active ingredient, it likely has no specific mechanism of action within the body.
As with any unknown compound, it is advisable to handle Glycopyrrolate Impurity I with caution. Potential hazards might include:
The general reaction for synthesizing glycopyrronium bromide can be summarized as follows:
The synthesis of glycopyrrolate typically involves several steps:
Glycopyrrolate Impurity I is primarily relevant in pharmaceutical contexts where glycopyrrolate is utilized. Its presence as an impurity necessitates rigorous quality control measures during drug formulation to ensure patient safety and drug efficacy. It may also serve as a reference standard in analytical chemistry for assessing the purity of glycopyrrolate formulations .
Several compounds share structural or functional similarities with Glycopyrrolate Impurity I:
Compound | Structure Similarity | Primary Use | Unique Characteristics |
---|---|---|---|
Glycopyrronium Bromide | High | Anticholinergic medication | Well-studied pharmacokinetics |
Atropine | Moderate | Treatment of bradycardia | Natural alkaloid with broader applications |
Ipratropium Bromide | Moderate | Asthma/COPD treatment | Quaternary ammonium compound for inhalation |
Glycopyrrolate Impurity I is unique due to its status as an impurity rather than a therapeutic agent, highlighting the importance of purity in pharmaceutical preparations .
Glycopyrrolate Impurity I is a quaternary ammonium compound characterized by a complex molecular structure containing multiple stereogenic centers [1] [2]. The compound is specifically identified as (RS)-3-[(SR)-2-(4-Chlorophenyl)-2-cyclopentyl-2-hydroxyacetoxy]-1,1-dimethylpyrrolidin-1-ium bromide, which indicates its specific stereochemical configuration [5] [8]. The molecule contains two key stereogenic centers that give rise to four possible stereoisomers: RS-isomer, SR-isomer, RR-isomer, and SS-isomer [15] [22].
The stereochemistry of Glycopyrrolate Impurity I is particularly significant as it exists primarily as a mixture of RS-isomer and SR-isomer configurations [15] [22]. These diastereomeric forms differ in their spatial arrangement of atoms, which can influence the compound's physical, chemical, and spectroscopic properties [5] [15]. The RS designation refers to the configuration at the pyrrolidinium ring carbon atom, while the SR designation refers to the configuration at the hydroxyacetoxy moiety [5] [22].
The molecular structure features a pyrrolidinium ring with a quaternary nitrogen atom bearing two methyl groups, creating the characteristic quaternary ammonium center [5] [7]. This pyrrolidinium ring is connected via an ester linkage to a complex moiety containing a 4-chlorophenyl group, a cyclopentyl group, and a hydroxyl group all attached to a central carbon atom [2] [5]. This structural arrangement creates a molecule with distinct hydrophilic and hydrophobic regions that influence its physicochemical behavior [5] [8].
Glycopyrrolate Impurity I has the molecular formula C19H27BrClNO3, which accurately represents its atomic composition [1] [5] [8]. The compound contains 19 carbon atoms forming the backbone of the molecule, including the pyrrolidinium ring, cyclopentyl ring, and 4-chlorophenyl group [5] [7]. The 27 hydrogen atoms are distributed throughout the structure, with some attached to the carbon atoms of the rings and others to the methyl groups on the quaternary nitrogen [2] [5].
The molecular structure includes several key functional groups that define its chemical properties [5] [8]. The nitrogen atom in the pyrrolidinium ring carries a positive charge, forming a quaternary ammonium cation that is balanced by the bromide counterion (Br-) [1] [5]. The chlorine atom is attached to the para position of the phenyl ring, creating the 4-chlorophenyl moiety that contributes to the compound's lipophilicity [5] [8].
The three oxygen atoms in the molecule are distributed as follows: one as part of the ester linkage connecting the pyrrolidinium ring to the rest of the molecule, one in the hydroxyl group attached to the central carbon atom, and one as part of the carbonyl group in the ester functionality [2] [5] [8]. This arrangement of atoms and functional groups gives Glycopyrrolate Impurity I its distinctive chemical constitution and reactivity profile [5] [7] [8].
Glycopyrrolate Impurity I has a precise molecular weight of 432.78 g/mol, which is derived from its molecular formula C19H27BrClNO3 [1] [5] [8]. This molecular weight accounts for all constituent atoms, including the bromide counterion that balances the positive charge on the quaternary ammonium group [5] [7].
The physical appearance of Glycopyrrolate Impurity I is characterized as an off-white to white crystalline powder [7] [8]. This physical form is typical of quaternary ammonium salts and influences its handling properties in laboratory and industrial settings [7] [13].
Table 1: Physical Constants of Glycopyrrolate Impurity I
Physical Property | Value | Reference |
---|---|---|
Molecular Weight | 432.78 g/mol | [1] [5] [8] |
Physical State | Off-white to white crystalline powder | [7] [8] |
Storage Temperature | 2-8°C (Refrigerated) | [7] [16] |
Shipping Conditions | Ambient temperature | [7] [16] |
The compound exhibits hygroscopic properties, similar to other quaternary ammonium salts, which necessitates proper storage conditions to maintain its integrity [13] [16]. The recommended storage temperature for Glycopyrrolate Impurity I is 2-8°C under refrigerated conditions, although it can be shipped at ambient temperature [7] [16].
The solubility profile of Glycopyrrolate Impurity I is influenced by its ionic nature as a quaternary ammonium salt and the presence of both hydrophilic and hydrophobic moieties in its structure [5] [16] [24]. The compound demonstrates varying degrees of solubility in different solvents, which is an important consideration for analytical procedures and formulation development [16] [24].
Glycopyrrolate Impurity I shows good solubility in polar organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide [16] [24]. This solubility behavior is consistent with other quaternary ammonium compounds that contain both ionic and non-polar regions [13] [24].
In aqueous media, the solubility of Glycopyrrolate Impurity I is influenced by the pH and ionic strength of the solution [16] [24]. The compound generally exhibits moderate water solubility due to its ionic character, although the presence of the lipophilic 4-chlorophenyl and cyclopentyl groups somewhat limits its aqueous solubility compared to the parent compound glycopyrrolate [13] [24].
For analytical purposes, mixtures of water and organic solvents are often used to dissolve Glycopyrrolate Impurity I, with acetonitrile-water and methanol-water being common solvent systems employed in chromatographic analyses [6] [27].
The partition coefficient (log P) of Glycopyrrolate Impurity I is an important physicochemical parameter that describes its distribution behavior between aqueous and lipid phases [16] [25]. This property is particularly relevant for understanding the compound's behavior in biological systems and analytical procedures [25].
As a quaternary ammonium compound with both hydrophilic and hydrophobic regions, Glycopyrrolate Impurity I exhibits distribution characteristics that reflect its amphiphilic nature [16] [25]. The presence of the 4-chlorophenyl and cyclopentyl groups contributes to the lipophilic character of the molecule, while the quaternary ammonium center and hydroxyl group enhance its hydrophilicity [5] [25].
The partition coefficient influences the compound's chromatographic behavior, which is evident in its retention characteristics during high-performance liquid chromatography (HPLC) analyses [6] [10]. In ion-pair HPLC methods, the distribution of Glycopyrrolate Impurity I between the mobile and stationary phases is affected by factors such as pH, ionic strength, and the nature of the ion-pairing reagent [10] [28].
The distribution characteristics of Glycopyrrolate Impurity I are also relevant for its extraction and purification procedures [6] [16]. Liquid-liquid extraction techniques using appropriate solvent systems can be employed to isolate the compound from complex matrices, taking advantage of its unique partition behavior [6] [21].
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about Glycopyrrolate Impurity I, confirming its molecular structure and stereochemical configuration [7] [18]. Both proton (1H) and carbon (13C) NMR spectroscopy are employed for comprehensive characterization of the compound [18] [30].
In the 1H NMR spectrum of Glycopyrrolate Impurity I, characteristic signals are observed for the various proton environments in the molecule [18] [30]. The aromatic protons of the 4-chlorophenyl group typically appear as a pair of doublets in the region of 7.2-7.5 ppm, displaying the characteristic pattern of a para-substituted aromatic ring [18] [30]. The methyl groups attached to the quaternary nitrogen atom give rise to singlet signals in the region of 3.0-3.3 ppm, reflecting their equivalent chemical environments [18] [30].
The 13C NMR spectrum provides information about the carbon skeleton of the molecule, with signals corresponding to the aromatic carbons, quaternary carbons, and various methylene and methine carbons [18] [30]. The carbonyl carbon of the ester group typically appears as a distinctive signal at approximately 170-175 ppm, while the quaternary carbon bearing the hydroxyl group shows a signal in the region of 75-80 ppm [18] [30].
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to establish connectivity relationships between different parts of the molecule and to confirm its structural assignment [18] [30].
Mass spectrometry is a powerful analytical technique for the identification and structural characterization of Glycopyrrolate Impurity I [6] [21] [32]. The mass spectrum of the compound provides information about its molecular weight and fragmentation pattern, which are valuable for confirming its identity and purity [21] [32].
In electrospray ionization mass spectrometry (ESI-MS), Glycopyrrolate Impurity I typically shows a molecular ion peak [M]+ at m/z 352.88, corresponding to the cationic portion of the molecule without the bromide counterion [21] [32]. This is consistent with the expected behavior of quaternary ammonium compounds in ESI-MS, where the preformed cation is directly observed [21] [32].
The fragmentation pattern of Glycopyrrolate Impurity I under tandem mass spectrometry (MS/MS) conditions reveals characteristic fragment ions that provide structural information [21] [32]. A diagnostic fragment ion is observed at m/z 116.1069, which corresponds to the 1,1-dimethylpyrrolidinium moiety resulting from the cleavage of the ester bond [21] [32]. This fragment is particularly useful for confirming the presence of the quaternary ammonium portion of the molecule [21] [32].
Additional fragment ions may be observed due to the loss of water (18 Da), the cyclopentyl group, or other structural components, providing a fragmentation pattern that is characteristic of Glycopyrrolate Impurity I and useful for its identification in complex matrices [21] [32].
Infrared (IR) spectroscopy provides valuable information about the functional groups present in Glycopyrrolate Impurity I [7] [18] [31]. The IR spectrum of the compound exhibits characteristic absorption bands that correspond to its key structural features [18] [31].
The ester carbonyl group in Glycopyrrolate Impurity I gives rise to a strong absorption band in the region of 1730-1750 cm-1, which is typical for ester C=O stretching vibrations [18] [31]. The hydroxyl group contributes to a broad absorption band in the region of 3300-3500 cm-1, although the intensity and breadth of this band can be affected by hydrogen bonding interactions [18] [31].
The C-H stretching vibrations of the methyl, methylene, and methine groups appear as multiple bands in the region of 2850-3000 cm-1, while the aromatic C-H stretching vibrations of the 4-chlorophenyl group may be observed at slightly higher wavenumbers (3000-3100 cm-1) [18] [31].
The C-N stretching vibrations associated with the quaternary ammonium group typically appear in the region of 1000-1200 cm-1, and the C-Cl stretching vibration of the 4-chlorophenyl group gives rise to a characteristic band in the region of 700-800 cm-1 [18] [31].
These IR spectroscopic features, collectively, provide a spectral fingerprint that is useful for the identification and characterization of Glycopyrrolate Impurity I [7] [18] [31].
The ultraviolet-visible (UV-Vis) spectral characteristics of Glycopyrrolate Impurity I are primarily determined by the chromophoric groups present in its structure, particularly the 4-chlorophenyl moiety and the ester carbonyl group [19] [27] [29]. These spectral properties are important for the development of analytical methods for the detection and quantification of the compound [19] [27] [29].
Glycopyrrolate Impurity I exhibits absorption maxima in the UV region, with significant absorption typically observed around 210-220 nm, which can be attributed to π→π* transitions in the aromatic ring and n→π* transitions in the carbonyl group [19] [27] [29]. Additional absorption bands may be observed at longer wavelengths, reflecting the extended conjugation in the molecule [19] [27] [29].
The UV-Vis spectral characteristics of Glycopyrrolate Impurity I are utilized in various analytical techniques, including high-performance liquid chromatography with UV detection (HPLC-UV) [27] [29]. In HPLC-UV methods, detection wavelengths around 210-222 nm are commonly employed for the analysis of Glycopyrrolate Impurity I, taking advantage of its strong absorption in this region [27] [29].
The UV-Vis spectrum of Glycopyrrolate Impurity I can be influenced by factors such as pH and solvent composition, which affect the electronic environment of the chromophoric groups [19] [29]. These effects are important considerations in the development of spectrophotometric methods for the analysis of the compound [19] [29].